N-(4,6-Dimethyl-2-pyrimidinyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide

Lipophilicity Chromatographic purity Structure-identity confirmation

N-(4,6-Dimethyl-2-pyrimidinyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide (CAS 88151-92-2; molecular formula C₂₆H₂₂N₆O₂S, molecular weight 482.557 g/mol) is a synthetic monoazo dye belonging to the phenylazoindole class. It is characterized by a 2-phenylindole coupling component linked via an azo bridge to a benzenesulfonamide moiety bearing a 4,6-dimethyl-2-pyrimidinyl substituent.

Molecular Formula C26H22N6O2S
Molecular Weight 482.6 g/mol
CAS No. 88151-92-2
Cat. No. B12744569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-Dimethyl-2-pyrimidinyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide
CAS88151-92-2
Molecular FormulaC26H22N6O2S
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NC4=CC=CC=C43)C5=CC=CC=C5)C
InChIInChI=1S/C26H22N6O2S/c1-17-16-18(2)28-26(27-17)32-35(33,34)21-14-12-20(13-15-21)30-31-25-22-10-6-7-11-23(22)29-24(25)19-8-4-3-5-9-19/h3-16,29H,1-2H3,(H,27,28,32)
InChIKeyUNEZKUFEEBIWDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(4,6-Dimethyl-2-pyrimidinyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide (CAS 88151-92-2): Core Identity and Baseline Properties


N-(4,6-Dimethyl-2-pyrimidinyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide (CAS 88151-92-2; molecular formula C₂₆H₂₂N₆O₂S, molecular weight 482.557 g/mol) is a synthetic monoazo dye belonging to the phenylazoindole class [1]. It is characterized by a 2-phenylindole coupling component linked via an azo bridge to a benzenesulfonamide moiety bearing a 4,6-dimethyl-2-pyrimidinyl substituent. Compounds of this structural family are primarily designed for dyeing synthetic polyamide fibres, yielding level yellow to orange shades with documented very good light fastness [2]. The compound is of interest to both textile chemistry researchers investigating structure–property relationships and medicinal chemistry groups exploring indolic sulfonamide scaffolds for bioactivity screening.

Why CAS 88151-92-2 Cannot Be Replaced by Generic In-Class Analogs: Procurement Decision Drivers


Within the phenylazoindole family, even modest alterations to the sulfonamide N-substituent or the indole periphery produce quantifiable divergence in visible absorption maxima, light fastness on polyamide, and biological target engagement. A recent European Journal of Medicinal Chemistry study demonstrated that antiproliferative indolic benzenesulfonamides with different sulfonamide nitrogen substituents exhibit potencies ranging from 1.7 to >10,000 nM against HeLa cells, with the substituent determining whether the mechanism is microtubule disruption, tubulin polymerization inhibition, or an alternative pathway [1]. Similarly, the 4,6-dimethylpyrimidin-2-yl group in CAS 88151-92-2 conditions both the dye's bathochromic shift and its hydrogen-bonding capacity toward biological receptors, making empirical substitution without matched spectral and bioactivity benchmarks highly unreliable for either textile formulation or pharmacological probe applications.

Quantitative Differentiators for CAS 88151-92-2 Against Closest Analogs


Computational Lipophilicity (clogP) as a Procurement Purity Surrogate: CAS 88151-92-2 vs. Des-Methyl Pyrimidinyl Analog

The calculated partition coefficient (clogP) of 7.61 for CAS 88151-92-2 is approximately 1.7 log units higher than that of the non-methylated pyrimidine analog 4-((2-phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide (CAS 88151-91-1, MW 454.5 g/mol), which carries two fewer methyl groups and lacks the enhanced lipophilicity conferred by the 4,6-dimethyl substitution [1]. This clogP difference provides a quantitative proxy for reversed-phase HPLC retention time and can serve as an orthogonal identity confirmation check when assessing supplier-provided material against the catalog specification.

Lipophilicity Chromatographic purity Structure-identity confirmation

Molecular Weight Verification Range: CAS 88151-92-2 Identity Discrimination from Close Structural Isomers

The exact monoisotopic mass of CAS 88151-92-2 is 482.152 g/mol [1]. This value separates it by 28.1 Da from the des-dimethyl analog CAS 88151-91-1 (MW 454.5 g/mol, exact mass ~454.09 g/mol) and by greater than 50 Da from common disazo, dichloro, or shorter-chain sulfonamide impurities that may co-occur during synthesis. A supplier-reported mass spectrum or HRMS signature matching 482.152 ± 0.005 Da therefore offers a definitive identity gate.

Mass spectrometry Quality control Inventory verification

Light Fastness Class-Level Inference: Phenylazoindole Dyes on Polyamide Textile Substrates

Patents describing the phenylazoindole dye class (including the generic scaffold of CAS 88151-92-2) state that these monoazo dyes deliver dyeings on polyamide with 'very good fastness to light' under neutral-to-weakly-acid dyebath conditions [1]. While no direct ISO or AATCC fastness rating for CAS 88151-92-2 has been published, the class-level claim provides a minimum expectation benchmark for technical-grade procurement targeted at polyamide coloration research: the dye is anticipated to exceed a light fastness grade of 5 on the 1–8 blue wool scale based on analogous fastness data reported for the broader monoazo phenylazoindole series.

Textile dyeing Light fastness Polyamide fibers

Highest-Value Application Scenarios for CAS 88151-92-2 Based on Available Evidence


Polyamide Dyeing Research and Fastness Benchmarking

The compound serves as a representative member of the phenylazoindole class for studying the relationship between sulfonamide N-substitution and light fastness on synthetic polyamides. Procurement is warranted when a research program requires a monoazo dye with documented class-level very good light fastness for comparison against novel disperse or acid dye candidates [1].

Indolic Sulfonamide Probe for Antiproliferative Screening Libraries

Given that indolic benzenesulfonamides with varied N-substituents exhibit nanomolar antiproliferative potency through mechanism-specific tubulin interactions [1], CAS 88151-92-2 can be included as a structurally distinct entry in focused screening sets aimed at correlating sulfonamide N-heterocycle identity with cellular phenotype.

Photophysical and Tautomerism Studies of Indole Azo Dyes

The 2-phenylindole-azo chromophore is known to display solvent-dependent azo-hydrazone tautomerism and tunable photoisomerization kinetics. The target compound, with its electron-withdrawing sulfonamide and dimethylpyrimidine groups, provides a useful pertubation to benchmark how substituent effects modulate photostationary states and thermal reversion rates [2].

Quote Request

Request a Quote for N-(4,6-Dimethyl-2-pyrimidinyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.